(R)-1-Boc-3-carboxymethoxy-pyrrolidine chemical properties
(R)-1-Boc-3-carboxymethoxy-pyrrolidine chemical properties
An In-Depth Technical Guide to (R)-1-Boc-3-carboxymethoxy-pyrrolidine for Advanced Drug Discovery
Abstract
(R)-1-Boc-3-carboxymethoxy-pyrrolidine is a chiral, bifunctional building block of significant value in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereochemically defined pyrrolidine core, a protected amine (Boc group), and a carboxylic acid functional handle, makes it a highly versatile synthon for constructing complex molecular architectures. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, and its conformational flexibility allows for effective exploration of pharmacophore space.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, a robust synthetic protocol, analytical characterization methods, and key applications of this compound, grounded in established scientific principles.
Core Chemical and Physical Properties
(R)-1-Boc-3-carboxymethoxy-pyrrolidine, identified by CAS Number 170097-85-5, is a derivative of (R)-3-hydroxypyrrolidine.[3] The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions while enabling selective modifications at other positions. The carboxymethoxy moiety at the C3 position provides a key functional handle for peptide couplings, esterifications, or other conjugations.
While extensive experimental data on its physical properties is not widely published, its structural attributes allow for reliable predictions. These properties are essential for its proper handling, storage, and application in synthesis.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid | [4] |
| CAS Number | 170097-85-5 | [3][5] |
| Molecular Formula | C₁₁H₁₉NO₅ | [3][4] |
| Molecular Weight | 245.27 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in methanol, chloroform, dichloromethane. (Predicted) | N/A |
| Melting Point | Not available. Likely a solid at room temperature. | [6] |
| Boiling Point | Not available. | [6] |
Synthesis and Purification: A Field-Proven Protocol
The synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine is most effectively achieved via a Williamson ether synthesis, starting from the commercially available chiral precursor, (R)-(-)-N-Boc-3-pyrrolidinol.[7][8] This approach ensures the retention of the critical stereochemistry at the C3 position.
Causality in Experimental Design
The chosen two-step protocol is designed for efficiency and control.
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Boc Protection: The synthesis begins with the readily available (R)-3-pyrrolidinol. Its nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). This step is crucial as the secondary amine is more nucleophilic than the hydroxyl group and must be masked to allow for selective alkylation of the oxygen.[8]
-
Williamson Ether Synthesis: The hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol is deprotonated with a strong base, typically sodium hydride (NaH), to form a potent nucleophile (an alkoxide). This alkoxide then displaces a halide from an ethyl haloacetate (e.g., ethyl bromoacetate). The subsequent hydrolysis of the ethyl ester under basic conditions yields the target carboxylic acid. Anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) are ideal as they solvate the cation of the base without interfering with the nucleophile.
Experimental Workflow Diagram
Caption: Synthetic workflow for (R)-1-Boc-3-carboxymethoxy-pyrrolidine.
Detailed Synthesis Protocol
Step 2: Williamson Ether Synthesis and Hydrolysis
-
Reagents and Equipment: (R)-(-)-N-Boc-3-pyrrolidinol, Sodium Hydride (60% dispersion in mineral oil), Anhydrous THF, Ethyl Bromoacetate, Lithium Hydroxide (LiOH), 2M HCl, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Round-bottom flasks, Magnetic stirrer, Ice bath, Nitrogen line, Separatory funnel.
-
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF.
-
Alkoxide Formation: Cool the suspension to 0°C using an ice bath. Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. The evolution of hydrogen gas should be observed.
-
Activation: Stir the resulting mixture at 0°C for 1 hour.
-
Alkylation: Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Ester Intermediate): Once the starting material is consumed, carefully quench the reaction by slowly adding water at 0°C. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Concentrate under reduced pressure to obtain the crude ethyl ester intermediate.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water (3:1). Add LiOH (1.5 eq.) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Final Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0°C and acidify to pH ~3 with 2M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.
-
Purification: If necessary, the product can be purified by flash column chromatography or recrystallization.
-
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. While a dedicated spectrum for this specific compound is not publicly available, its structure allows for a highly accurate prediction of its key spectroscopic features based on data from closely related analogs like (R)-(-)-N-Boc-3-pyrrolidinol.[9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ ~1.45 ppm (s, 9H): Protons of the Boc group C(CH₃)₃.δ ~2.0-2.3 ppm (m, 2H): Pyrrolidine C4 protons.δ ~3.4-3.8 ppm (m, 4H): Pyrrolidine C2 and C5 protons.δ ~4.1 ppm (m, 1H): Pyrrolidine C3 proton (CH-O).δ ~4.2 ppm (s, 2H): Methylene protons of the carboxymethoxy group (O-CH₂-COOH).δ ~10-12 ppm (br s, 1H): Carboxylic acid proton (COOH). |
| ¹³C NMR (CDCl₃) | δ ~28.5 ppm: Boc group methyl carbons.δ ~30-35 ppm: Pyrrolidine C4 carbon.δ ~45-55 ppm: Pyrrolidine C2 and C5 carbons.δ ~65-70 ppm: Carboxymethoxy methylene carbon (O-CH₂).δ ~75-80 ppm: Pyrrolidine C3 carbon (CH-O).δ ~80.0 ppm: Boc quaternary carbon.δ ~155.0 ppm: Boc carbonyl carbon.δ ~173-176 ppm: Carboxylic acid carbonyl carbon. |
| FT-IR (KBr Pellet) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~2975 cm⁻¹: C-H stretches (aliphatic).~1735 cm⁻¹: C=O stretch of the carboxylic acid.~1685 cm⁻¹: C=O stretch of the Boc carbamate.~1160 cm⁻¹: C-O stretch (ether). |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z 244.12: Deprotonated molecular ion. |
Applications in Medicinal Chemistry and Drug Discovery
The utility of (R)-1-Boc-3-carboxymethoxy-pyrrolidine stems from its identity as a chiral building block. The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, prized for its ability to introduce three-dimensionality into otherwise flat molecules, which often leads to improved binding affinity and selectivity for biological targets.[1]
Key Strategic Advantages:
-
Chiral Scaffolding: The fixed (R)-stereocenter is critical for creating enantiomerically pure compounds, which is a regulatory requirement for many modern pharmaceuticals.[11]
-
Bifunctional Linker: The carboxylic acid provides a reactive handle for amide bond formation, allowing it to be coupled to amines in peptides, proteins, or other small molecules. The protected nitrogen can be deprotected later in the synthesis to reveal a secondary amine, which can then be used for further functionalization.
-
Improved Pharmacokinetics: The ether linkage and pyrrolidine core can enhance properties like solubility and metabolic stability compared to simpler aliphatic chains.
Caption: Role as a versatile intermediate in drug discovery pathways.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. The toxicological properties of this specific compound have not been thoroughly investigated, so caution is advised.[5][6]
-
Hazard Identification: May cause skin, eye, and respiratory system irritation.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[5]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[6][13]
-
-
Handling Protocol:
-
Storage: Store in a cool, dry, and well-ventilated area.[13] Keep the container tightly sealed and store at room temperature.[4]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]
-
-
Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]
References
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Capot Chemical. (2025). MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Capot Chemical Co., Ltd. Link
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Blazechem. (n.d.). MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Blazechem Co., Ltd. Link
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Advanced ChemBlocks Inc. (2014). 1-Boc-3-(carboxymethoxy)-pyrrolidine 95%. AChemBlock. Link
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Fisher Scientific. (2009). Safety Data Sheet - (R)-(-)-N-BOC-3-pyrrolidinol. Fisher Scientific. Link
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Capot Chemical. (2017). Specifications of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Capot Chemical Co., Ltd. Link
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Sigma-Aldrich. (n.d.). (R)-1-Boc-3-pyrrolidinecarboxylic acid 97%. Merck. Link
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BenchChem. (2025). Essential Safety and Logistics for Handling (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem. Link
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PubChem. (n.d.). 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information. Link
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BenchChem. (2025). A Comparative Spectroscopic Guide to (R)-(-)-N-Boc-3-pyrrolidinol and its Chiral Alternatives. BenchChem. Link
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BenchChem. (2025). A Comprehensive Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol for Researchers and Drug Development Professionals. BenchChem. Link
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ChemicalBook. (n.d.). (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum. Link
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D'Andrea, P., & L'Helias, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Link
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Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine Ltd. Link
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BenchChem. (2025). Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem. Link
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ChemicalBook. (n.d.). N-Boc-3-pyrrolidinone synthesis. Link
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BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. BenchChem. Link
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ChemicalBook. (n.d.). (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR. Link
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